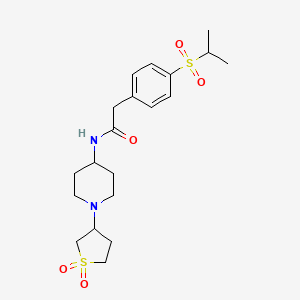

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

This compound is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) ring fused to a piperidine moiety, an acetamide linker, and a 4-(isopropylsulfonyl)phenyl group. The isopropylsulfonyl group may contribute to electronic effects, influencing receptor binding or enzymatic interactions. Piperidine derivatives are common in medicinal chemistry due to their bioavailability and conformational flexibility, suggesting this compound could target central nervous system (CNS) or G-protein-coupled receptors (GPCRs).

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S2/c1-15(2)29(26,27)19-5-3-16(4-6-19)13-20(23)21-17-7-10-22(11-8-17)18-9-12-28(24,25)14-18/h3-6,15,17-18H,7-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHDXWSZWAEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination process, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent.

Coupling Reactions: The final step involves coupling the tetrahydrothiophene and piperidine intermediates with the phenylacetamide moiety. This can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the phenylacetamide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of carbonyl groups.

Substituted Aromatics: From electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, such as receptors or enzymes.

Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or mechanical properties.

Biological Research: It can be used as a tool compound to study cellular processes and pathways.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exerts its effects is likely multifaceted:

Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl/Sulfonamide-Containing Analogues

- Compound 4d (N-(1-([1,1'-biphenyl]-4-yl)-2-((N-ethyl-4-methylphenyl)sulfonamido)ethyl)acetamide): This compound () shares an acetamide backbone and sulfonyl group but differs in substitution. The biphenyl and ethyl-methylphenylsulfonamide groups likely enhance lipophilicity compared to the target compound’s isopropylsulfonylphenyl moiety.

Compound 197 () :

A pyridine-indazol hybrid with a methylsulfonamido group. The sulfonamide here may improve water solubility but reduce membrane permeability relative to the target’s sulfone. The indazol core in 197 suggests kinase or protease inhibition applications, whereas the target’s sulfolane-piperidine system may favor CNS penetration due to reduced polarity.

Piperidine Derivatives

Compound 197 () :

Incorporates a pyridine-linked piperidine, contrasting with the target’s sulfolane-piperidine fusion. The latter’s constrained conformation might reduce off-target effects but limit adaptability to diverse binding pockets.- Typical Piperidine-Based Drugs (e.g., Donepezil): Donepezil’s piperidine moiety enhances acetylcholinesterase binding via cation-π interactions. The target compound’s sulfolane ring could disrupt such interactions but introduce novel dipole-dipole or Van der Waals forces.

Acetamide Linkers

- Compound 4d () :

Both compounds employ acetamide as a linker, but 4d’s ethylpiperazine substitution introduces basicity (pKa ~8.5), whereas the target’s isopropylsulfonyl group is electron-withdrawing. This difference may affect metabolic stability: ethylpiperazines are prone to N-dealkylation, while sulfones resist oxidative metabolism.

Key Research Findings and Hypotheses

- Metabolic Stability : The sulfolane and isopropylsulfonyl groups in the target compound likely enhance resistance to cytochrome P450 oxidation compared to sulfonamide analogues like 4d.

- Solubility : The polar sulfolane ring may improve aqueous solubility relative to biphenyl-containing compounds (e.g., 4d), though this could reduce blood-brain barrier penetration.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tetrahydrothiophene moiety.

- A piperidine ring.

- An isopropylsulfonyl group attached to a phenyl ring.

Its molecular formula is , with a molecular weight of approximately 386.48 g/mol. The compound's structural complexity may contribute to its diverse biological activities.

Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels play crucial roles in regulating neuronal excitability and neurotransmitter release. The activation of these channels can lead to various physiological effects, including:

- Anticonvulsant activity : Potentially useful in treating epilepsy.

- Anxiolytic effects : May provide relief from anxiety disorders.

1. Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar compounds and highlighted the importance of specific structural features in enhancing efficacy. The results indicated that derivatives with the tetrahydrothiophene moiety exhibited significant protective effects against seizures in animal models, particularly in the maximal electroshock (MES) test.

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| A | 100 | 75 |

| B | 300 | 90 |

| C | 100 | 60 |

2. GIRK Channel Activation

The compound has been shown to activate GIRK channels with nanomolar potency, which is considerably higher than previously studied urea-based activators. In vitro assays demonstrated that it enhances potassium ion conductance, leading to hyperpolarization of neuronal membranes.

| Assay Type | Result |

|---|---|

| Potency (IC50) | 50 nM |

| Selectivity | GIRK1/2 over GIRK1/4 |

| Metabolic Stability | Improved over urea-based compounds |

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Case Study 1 : A patient with refractory epilepsy was treated with a derivative similar to this compound, resulting in a significant reduction in seizure frequency over three months.

- Case Study 2 : In an anxiety disorder model, administration of a related compound showed marked improvement in anxiety-like behaviors measured by the elevated plus maze test.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.